Methyl dibenzo[b,d]furan-4-carboxylate
Description
Properties
IUPAC Name |
methyl dibenzofuran-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-16-14(15)11-7-4-6-10-9-5-2-3-8-12(9)17-13(10)11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKHXDCUAQMZNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1OC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92151-89-8 | |
| Record name | METHYL 4-DIBENZOFURANCARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic and Crystallographic Elucidation of Methyl Dibenzo B,d Furan 4 Carboxylate Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides precise information about the hydrogen atoms in a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, while the coupling constants (J) reveal information about adjacent protons.
For Methyl dibenzo[b,d]furan-4-carboxylate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the dibenzofuran (B1670420) core and the methyl protons of the ester group. The aromatic region (typically δ 7.0-9.0 ppm) would display a complex pattern of doublets and triplets, reflecting the spin-spin coupling between neighboring protons on the fused rings. chemicalbook.com The protons closer to the electron-withdrawing carboxylate group and the furan (B31954) oxygen are expected to be deshielded and resonate at a lower field. msu.edu The methyl group of the ester function would appear as a sharp singlet, typically in the range of δ 3.9-4.0 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are predicted based on analogous structures and general chemical shift ranges.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic Protons (H1-H3, H6-H9) | 7.30 - 8.50 | m | Complex multiplet pattern due to coupling. Protons adjacent to the ester group and oxygen heteroatom are expected at the lower field end of the range. chemicalbook.com |
| Methyl Protons (-OCH₃) | ~3.95 | s | A sharp singlet characteristic of a methyl ester. rsc.org |
Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift providing insight into its hybridization and chemical environment.
In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ester group is expected to appear significantly downfield, typically between δ 165-175 ppm. nih.gov The aromatic carbons of the dibenzofuran rings would resonate in the δ 110-160 ppm region. The carbons directly attached to the oxygen atom (C4a, C5a) would be found at the lower field end of this range. acs.org The methyl carbon of the ester group is expected to produce a signal around δ 52 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are predicted based on analogous structures and general chemical shift ranges.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Ester Carbonyl (C=O) | ~167.0 | Characteristic chemical shift for an ester carbonyl carbon. nih.gov |
| Aromatic Carbons (C1-C4, C6-C9b) | 110.0 - 160.0 | Quaternary carbons and carbons attached to oxygen appear at lower field. acs.org |
| Methyl Carbon (-OCH₃) | ~52.5 | Typical shift for a methyl ester carbon. rsc.org |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy) would reveal ¹H-¹H spin-spin coupling networks, helping to identify which protons are adjacent on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protons to their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity across quaternary carbons and the ester group, for instance, by showing a correlation between the methyl protons and the ester carbonyl carbon.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the ester group is expected around 1720-1735 cm⁻¹. vscht.cz The aromatic nature of the molecule would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The C-O stretching vibrations of the furan ether linkage and the ester group would appear in the fingerprint region, typically between 1000-1300 cm⁻¹. vscht.cz
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | Medium |
| Ester C=O Stretch | 1720 - 1735 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Ether and Ester) | 1000 - 1300 | Strong |
| Aromatic C-H Bend ("oop") | 675 - 900 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and offers clues about the molecular structure. The molecular formula of this compound is C₁₄H₁₀O₃, with a molecular weight of 226.23 g/mol . bldpharm.comsmallmolecules.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 226. The fragmentation pattern is expected to be characteristic of an aromatic ester. Common fragmentation pathways would include the loss of the methoxy (B1213986) radical (•OCH₃) to give a fragment at m/z = 195, or the loss of the entire methoxycarbonyl group (•COOCH₃) to yield the dibenzofuran cation at m/z = 167. libretexts.org The parent dibenzofuran cation itself is quite stable and can further fragment by losing carbon monoxide (CO), a characteristic fragmentation for such heterocyclic systems, resulting in a peak at m/z = 139. nist.gov
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Loss from Parent Ion |
|---|---|---|
| 226 | [M]⁺ (Molecular Ion) | - |
| 195 | [M - •OCH₃]⁺ | - 31 |
| 168 | [Dibenzofuran]⁺• | - CO₂CH₂ |
| 167 | [M - •COOCH₃]⁺ | - 59 |
| 139 | [C₁₁H₇]⁺ | - CO from m/z 167 |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
For example, the crystal structure of Methyl 4-methyl-2-oxo-3,4-dihydrodibenzo[b,d]furan-4a(2H)-carboxylate reveals that the dibenzo[b,d]furan core is a rigid, nearly planar three-ring system. iucr.org The central furan ring may exhibit a slight envelope conformation. iucr.org In the crystal lattice, molecules are likely to be packed in a way that maximizes van der Waals forces. Weak intermolecular C-H···O interactions involving the ester carbonyl oxygen and aromatic hydrogens could link molecules into extended networks, such as one-dimensional chains. iucr.org
Table 5: Representative Crystallographic Data for a Dibenzo[b,d]furan Derivative Data from Methyl 4-methyl-2-oxo-3,4-dihydrodibenzo[b,d]furan-4a(2H)-carboxylate as a structural analogue. iucr.org
| Parameter | Observation |
|---|---|
| Crystal System | Monoclinic (example) |
| Space Group | P2₁/c (example) |
| Molecular Conformation | The fused three-ring system is largely planar, with the central furan ring potentially showing a slight envelope conformation. |
| Intermolecular Interactions | Weak C-H···O hydrogen bonds and van der Waals forces are the primary interactions governing the crystal packing. |
Conformational Analysis of the Furan Ring System
The central furan ring within the dibenzo[b,d]furan scaffold can adopt various conformations, which are influenced by the nature and position of its substituents. X-ray crystallography has been instrumental in elucidating these conformational details.
In the case of Methyl 4-methyl-2-oxo-3,4-dihydrodibenzo[b,d]furan-4a(2H)-carboxylate, a derivative of the parent compound, the central furan ring is not planar. Instead, it exhibits an envelope conformation. nih.gov In this arrangement, one atom of the ring, the carboxylate-substituted carbon, acts as the "flap" of the envelope. This atom deviates significantly from the mean plane formed by the other four atoms of the furan ring. nih.gov The deviation of this flap atom has been measured to be 0.352 (3) Å from the mean plane of the other four atoms in the ring. nih.gov This mean plane, in turn, forms a dihedral angle of 22.80 (3)° with the plane defined by atoms O2, C5, and C6 of the crystal structure. nih.gov
Conversely, other derivatives of the broader dibenzo[b,d]furan family, such as 2-(pentyloxy)dibenzo[b,d]furan, have been observed to be nearly planar. nih.govresearchgate.net For this molecule, the root-mean-square (r.m.s.) deviation from the mean plane defined by all nineteen non-hydrogen atoms is a mere 0.0803 Å. nih.govresearchgate.net This indicates that the fused ring system itself has a strong tendency towards planarity, and significant deviations, such as the envelope conformation, are likely induced by specific substitution patterns that introduce steric strain or other electronic effects.
| Compound | Furan Ring Conformation | Key Conformational Parameter |
|---|---|---|
| Methyl 4-methyl-2-oxo-3,4-dihydrodibenzo[b,d]furan-4a(2H)-carboxylate | Envelope | Flap atom deviation: 0.352 (3) Å |
| 2-(pentyloxy)dibenzo[b,d]furan | Nearly Planar | r.m.s. deviation from mean plane: 0.0803 Å |
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice is directed by a variety of intermolecular forces. In the derivatives of this compound, both weak hydrogen bonds and π-π stacking interactions have been identified as crucial components of their crystal packing.
In contrast, the crystal packing of 2-(pentyloxy)dibenzo[b,d]furan is characterized by prominent π-π stacking interactions between the aromatic dibenzofuran ring systems of adjacent molecules. nih.govresearchgate.net The molecules arrange in two-dimensional sheets where they are organized in a head-to-head and tail-to-tail fashion. nih.govresearchgate.net This arrangement facilitates not only the π-π stacking but also hydrophobic interactions between the extended pentyloxy chains. nih.govresearchgate.net The centroid-to-centroid distance between the stacking furan rings is 4.070 (3) Å, with the nearest intermolecular contact being a perpendicular distance of 3.3731 (12) Å between the furan rings. nih.govresearchgate.net
| Compound | Primary Intermolecular Interaction | Structural Motif/Key Distances |
|---|---|---|
| Methyl 4-methyl-2-oxo-3,4-dihydrodibenzo[b,d]furan-4a(2H)-carboxylate | C—H⋯O Hydrogen Bonds | One-dimensional zigzag chain along the b-axis |
| 2-(pentyloxy)dibenzo[b,d]furan | π-π Stacking and Hydrophobic Interactions | Centroid-to-centroid distance: 4.070 (3) Å; Perpendicular distance: 3.3731 (12) Å |
Reactivity Profiles and Chemical Transformations of Methyl Dibenzo B,d Furan 4 Carboxylate
Reactions Involving the Carboxylate Moiety
The methyl ester group at the 4-position of the dibenzofuran (B1670420) ring is a key site for chemical modification, allowing for a range of transformations typical of carboxylic acid esters.
The ester functionality of Methyl Dibenzo[b,d]furan-4-carboxylate can be readily cleaved through hydrolysis to yield the corresponding Dibenzo[b,d]furan-4-carboxylic acid. This transformation can be achieved under either acidic or basic conditions.
Basic hydrolysis, or saponification, is a common and efficient method. It involves treating the ester with a strong base, such as sodium hydroxide (B78521), typically in a water-miscible solvent mixture like aqueous dioxane or methanol (B129727). youtube.comrsc.org The reaction proceeds via a nucleophilic acyl substitution mechanism, wherein the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) leaving group to form the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and precipitate the free carboxylic acid. youtube.com
Studies on the alkaline hydrolysis rates of various heterocyclic methyl esters, including those of benzo[b]furan, provide insight into the electronic effects of the ring system. For instance, research has shown that the rate of hydrolysis is influenced by the position of the ester on the heterocyclic ring and the nature of the heteroatom. rsc.org In a study comparing benzo[b]furan esters, the 3-isomer was found to hydrolyze faster than the 2-isomer. rsc.org While specific kinetic data for the 4-carboxylate on the dibenzofuran system is not detailed, the general principles of saponification remain applicable. youtube.com
Table 1: General Conditions for Saponification
| Parameter | Condition | Purpose |
|---|---|---|
| Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Provides the nucleophile (OH⁻) for hydrolysis. |
| Solvent | Aqueous alcohol (e.g., Methanol, Ethanol) or Dioxane | To dissolve the ester and the base. rsc.org |
| Temperature | Reflux | To increase the reaction rate. youtube.com |
| Work-up | Acidification (e.g., with HCl or H₂SO₄) | To protonate the carboxylate salt to form the insoluble carboxylic acid. youtube.com |
The transformation of this compound into its corresponding amide, Dibenzo[b,d]furan-4-carboxamide, is a pivotal reaction. This is typically achieved through a two-step process: hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine.
Direct amidation from the ester is possible but often requires harsh conditions. The more common route involves activating the intermediate Dibenzo[b,d]furan-4-carboxylic acid. A variety of modern coupling reagents can facilitate this amide bond formation under mild conditions. researchgate.netrsc.orgresearchgate.net Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like HOBt (Hydroxybenzotriazole), are highly effective. rsc.orggrafiati.com The process involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea with EDC), which is then susceptible to nucleophilic attack by the chosen amine. grafiati.com
Alternative "reagent-free" methods, which are considered environmentally benign, rely on the in-situ formation of thioesters that then react with amines to form the amide bond. rsc.org Microwave-assisted synthesis has also been shown to be an effective technique for accelerating amide bond formation for furan-containing substrates, often leading to shorter reaction times and high yields. researchgate.net
Table 2: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Description |
|---|---|
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide (B86325) that activates carboxyl groups for coupling with primary amines. rsc.org |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A highly efficient coupling reagent that forms an active ester, promoting rapid amidation. researchgate.net |
| DMT/NMM/TsO⁻ | A system used for coupling reactions, particularly effective in microwave-assisted synthesis of furan-based amides. researchgate.net |
The ester group of this compound can be reduced to the corresponding primary alcohol, (Dibenzo[b,d]furan-4-yl)methanol. This transformation requires powerful reducing agents, as esters are less reactive than aldehydes or ketones.
Lithium aluminum hydride (LiAlH₄) is the classic reagent for this purpose. youtube.com The reaction, typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), involves the nucleophilic delivery of a hydride ion (H⁻) to the carbonyl carbon. This generates a tetrahedral intermediate. Unlike in saponification, the alkoxy group is not a good leaving group in this context. Instead, the intermediate coordinates to the aluminum species. A second equivalent of hydride attacks the carbonyl group that is transiently formed after the initial collapse, ultimately leading to the alcohol upon aqueous workup. Due to its high reactivity, LiAlH₄ will reduce the ester without affecting the aromatic dibenzofuran ring system. youtube.com
Sodium borohydride (B1222165) (NaBH₄) is generally too mild to reduce esters efficiently under standard conditions, though its reactivity can be enhanced by the addition of certain additives or by using higher temperatures. youtube.com
Electrophilic Aromatic Substitution on the Dibenzo[b,d]furan Ring System
The dibenzofuran core is an electron-rich aromatic system and is therefore susceptible to electrophilic aromatic substitution (EAS). The directing effects of the fused benzene (B151609) rings and the central furan (B31954) oxygen atom, along with the deactivating effect of the methyl carboxylate group, determine the outcome of these reactions.
The positional reactivity of dibenzofuran in electrophilic substitutions is well-documented. acs.org The electron-donating oxygen atom activates the ring towards electrophilic attack. Theoretical and experimental studies on the simpler benzofuran (B130515) system show that electrophilic attack can occur at various positions, with the stability of the resulting carbocation intermediate (the sigma complex or arenium ion) being the determining factor. stackexchange.comechemi.com For furan itself, substitution occurs preferentially at the 2-position due to the greater stability of the intermediate. pearson.compearson.com
In the dibenzofuran system, the positions are numbered as follows:
Table 3: Predicted Reactivity for Electrophilic Aromatic Substitution on Dibenzofuran
| Position | Relative Reactivity (Unsubstituted) | Rationale |
|---|---|---|
| 2, 8 | High | Para to the activating oxygen atom, allowing for effective resonance stabilization of the sigma complex. |
| 3, 7 | Moderate | Ortho to the activating oxygen atom. |
| 1, 9 | Low | Less activated positions. |
| 4, 6 | Moderate | Activated by the oxygen, but potentially sterically hindered. |
Note: For this compound, the ester at C-4 deactivates the A-ring (positions 1, 2, 3) and would direct incoming electrophiles on that ring to the C-2 position. Attack on the unsubstituted C-ring would likely favor the C-8 position.
Nucleophilic Reactivity and Addition Reactions of the Dibenzo[b,d]furan Core
The electron-rich nature of the dibenzofuran aromatic system makes it generally unreactive towards nucleophilic aromatic substitution (NuAr) or addition reactions under standard conditions. These reactions typically require the presence of strong electron-withdrawing groups to activate the ring system or extremely strong nucleophiles.
However, the synthesis of the dibenzofuran scaffold itself can proceed via a key nucleophilic reaction. An efficient methodology involves an intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction. acs.orgnih.gov In this approach, a suitably substituted precursor, such as a 2-halophenyl derivative linked to a phenoxide, undergoes cyclization. The phenoxide oxygen acts as an intramolecular nucleophile, attacking the carbon bearing the halogen on the adjacent ring to displace it and form the central furan ring of the dibenzofuran core. acs.orgnih.gov This highlights that while the final dibenzofuran ring is resistant to nucleophilic attack, its formation can be dependent on such a pathway.
Transition Metal-Catalyzed Coupling Reactions of Dibenzo[b,d]furan Substrates
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. mdpi-res.com These reactions, often catalyzed by palladium, nickel, or copper, have been applied to a wide range of substrates, including heterocyclic systems like dibenzofurans. mdpi-res.comclockss.org The reactivity of dibenzofuran substrates in these transformations allows for the introduction of various substituents onto the aromatic core, enabling the synthesis of complex molecular architectures.
Prominent examples of such reactions include the Suzuki-Miyaura, Negishi, and Heck couplings, which have become standard methods for creating biaryl structures or introducing alkenyl groups. mdpi.com For instance, the Suzuki-Miyaura reaction, which couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst, has been used to functionalize heterocyclic scaffolds. mdpi.com Similarly, the Negishi reaction utilizes an organozinc reagent, while the Heck reaction couples the substrate directly with an alkene. mdpi.com These methodologies provide reliable pathways to modify the dibenzofuran skeleton, which is often a key step in the synthesis of marine drugs and other bioactive molecules. mdpi.com
The table below summarizes key transition metal-catalyzed coupling reactions that are broadly applicable to aryl halides and related substrates, including derivatives of dibenzofuran.
| Reaction Name | Catalyst/Metal | Coupling Partners | Bond Formed |
| Suzuki-Miyaura Coupling | Palladium (Pd) | Organoboron Reagent + Aryl/Vinyl Halide | C-C |
| Negishi Coupling | Palladium (Pd) or Nickel (Ni) | Organozinc Reagent + Aryl/Vinyl Halide | C-C |
| Heck Coupling | Palladium (Pd) | Alkene + Aryl/Vinyl Halide | C-C (alkenyl) |
| Stille Coupling | Palladium (Pd) | Organotin Reagent + Aryl/Vinyl Halide | C-C |
| Sonogashira Coupling | Palladium (Pd) & Copper (Cu) | Terminal Alkynes + Aryl/Vinyl Halide | C-C (alkynyl) |
| Buchwald-Hartwig Amination | Palladium (Pd) | Amine + Aryl/Vinyl Halide | C-N |
This table presents a general overview of common cross-coupling reactions relevant to the functionalization of aromatic systems.
Decarbonylative Reactions of Carboxylic Acids
While this compound is an ester, its corresponding carboxylic acid, dibenzo[b,d]furan-4-carboxylic acid, can undergo decarbonylative transformations. These reactions typically involve the removal of a carbonyl group (as carbon monoxide) from an acyl derivative, often facilitated by a transition metal catalyst. This strategy provides a pathway to form a new bond at the position of the original carboxyl group.
Decarbonylative coupling reactions can be used to synthesize sulfides, for example, by reacting carboxylic acids with thioesters in the presence of a palladium catalyst. nih.gov In such a process, the thioester can act as both an activator for the carboxylic acid and a source of the sulfur nucleophile. nih.gov This type of reaction proceeds under mild conditions and avoids the need for external bases or harsh reductants. nih.gov The general concept involves the transformation of a carboxylic acid into an aryl electrophile through a decarbonylative pathway, which can then be intercepted by a coupling partner. nih.gov
Decarboxylative reactions, which release carbon dioxide, are closely related and more common for aromatic carboxylic acids. nih.gov These reactions have emerged as a powerful strategy for C-C bond formation, using readily available carboxylic acids as substrates and producing only CO2 as a benign byproduct. nih.gov For instance, palladium-catalyzed decarboxylative Heck-type reactions can couple ortho-substituted benzoic acids with alkenes. princeton.edu
Derivatization Strategies for Synthetic and Analytical Purposes
The derivatization of this compound is crucial for both expanding its synthetic utility and for analytical characterization. The ester functional group and the aromatic rings are the primary sites for chemical modification.
One of the most straightforward derivatization strategies involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This carboxylic acid is a versatile intermediate that can be converted into a variety of other functional groups, such as amides, acyl halides, or other esters. It can also participate in reactions like the Curtius or Schmidt rearrangements to yield amines.
Furthermore, the dibenzofuran ring system itself can undergo functionalization. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can introduce new substituents onto the electron-rich aromatic rings, although the regioselectivity of these reactions would be influenced by the existing electron-withdrawing carboxylate group and the directing effects of the furan oxygen. The resulting derivatives are valuable for structure-activity relationship (SAR) studies in drug discovery and for tuning the electronic properties of materials. For analytical purposes, derivatization is often employed to enhance the detectability of a molecule, for example, by introducing a chromophore for UV-Vis spectroscopy or a fluorescent tag.
The table below outlines potential derivatization reactions for this compound.
| Reaction Type | Reagent(s) | Functional Group Targeted | Product Type |
| Ester Hydrolysis | NaOH or KOH, H₂O/MeOH | Methyl Ester | Carboxylic Acid |
| Transesterification | R-OH, Acid or Base Catalyst | Methyl Ester | New Ester |
| Amidation | NH₃ or R-NH₂, Heat | Methyl Ester | Amide |
| Reduction | LiAlH₄ | Methyl Ester | Alcohol (Hydroxymethyl group) |
| Electrophilic Nitration | HNO₃, H₂SO₄ | Aromatic Ring | Nitro-dibenzofuran derivative |
| Electrophilic Halogenation | Br₂, FeBr₃ or NBS | Aromatic Ring | Bromo-dibenzofuran derivative |
This table illustrates common synthetic transformations that can be applied to this compound and its derivatives.
Theoretical and Computational Chemistry Studies on Methyl Dibenzo B,d Furan 4 Carboxylate and Dibenzo B,d Furan Scaffold
Quantum Chemical Calculations for Electronic Structure and Reaction Mechanisms
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For the dibenzo[b,d]furan scaffold, these studies offer insights into its stability, aromaticity, and pathways for chemical transformation.
Density Functional Theory (DFT) is a robust computational method used to investigate and predict the mechanisms of chemical reactions. By calculating the potential energy surface of a reaction, DFT can identify the most energetically favorable pathways, including the structures of intermediates and transition states.
For the dibenzo[b,d]furan scaffold, DFT has been employed to study various reactions. A notable example is hydrodeoxygenation (HDO), a critical process in biofuel upgrading. DFT calculations have proposed two primary HDO routes: one involving the initial saturation of the benzene (B151609) rings followed by oxygen removal, and another beginning with the cleavage of the C-O bond. nih.gov These computational models help determine thermochemical parameters like Gibbs free energy and enthalpy changes for each step. nih.gov
Furthermore, DFT is used to clarify mechanisms for other transformations, such as cycloaddition reactions. capes.gov.br By comparing the calculated energy barriers for different potential pathways (e.g., concerted versus stepwise mechanisms), researchers can propose the most plausible reaction mechanism. capes.gov.brnih.gov For instance, in reactions forming dibenzofuran (B1670420) derivatives, DFT calculations can delineate the formation mechanisms from precursors like anthracene (B1667546), revealing the influence of catalysts or other molecules, such as water, which can significantly lower reaction barriers. nih.gov The rate constants for key steps can also be estimated using advanced methods like canonical variational transition-state (CVT) theory. nih.gov
Frontier Molecular Orbital (FMO) theory is a key component of molecular orbital analysis that helps explain chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are commonly used to determine the energies of these orbitals. For the parent dibenzofuran molecule, the HOMO-LUMO energy gap has been calculated to be approximately 5.028 eV, indicating a stable structure. researchgate.net The distribution of these orbitals is also critical; for many furan-based systems, the HOMO and LUMO are distributed across the π-conjugated system. researchgate.net Analysis of these orbitals helps predict how a molecule will interact with other reagents. For example, in a reaction with an electron acceptor, the HOMO of the dibenzofuran system would be the primary site of interaction. acs.org
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory
| Concept | Description | Relevance to Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that is occupied by electrons. | Represents the ability of a molecule to donate electrons (nucleophilicity). Higher HOMO energy often correlates with stronger electron-donating ability. researchgate.net |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is empty or partially filled. | Represents the ability of a molecule to accept electrons (electrophilicity). Lower LUMO energy often correlates with stronger electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A small gap indicates high polarizability, low kinetic stability, and high chemical reactivity. nih.gov A large gap implies high stability. researchgate.net |
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. nih.gov It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. wolfram.com MEP maps are invaluable for predicting chemical reactivity, as they identify electron-rich and electron-poor regions. nih.gov
On a typical MEP map, regions of negative electrostatic potential (usually colored red) are associated with high electron density, such as lone pairs on electronegative atoms like oxygen, and are indicative of sites susceptible to electrophilic attack. nih.govresearchgate.net Regions of positive potential (usually colored blue) correspond to electron-deficient areas, like hydrogen atoms attached to electronegative atoms, and are sites for nucleophilic attack. nih.govresearchgate.net For the dibenzofuran molecule, MEP analysis shows negative potential localized around the oxygen atom and the π-system of the benzene rings, identifying these as nucleophilic regions. researchgate.net Conversely, positive potential is found around the hydrogen atoms, marking them as electrophilic regions. researchgate.net This information provides a robust prediction of how the molecule will interact with other species in intermolecular interactions and chemical reactions. mdpi.com
Conformational Analysis Utilizing Computational Models
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. Computational models are essential for this analysis, particularly for molecules with flexible substituent groups. scielo.br
The dibenzo[b,d]furan core is a rigid and largely planar system. However, for a substituted derivative like Methyl dibenzo[b,d]furan-4-carboxylate, the primary source of conformational flexibility is the rotation of the methyl carboxylate group (-COOCH₃) relative to the aromatic ring system.
Computational methods, such as DFT, can be used to perform a conformational search. scielo.br This is often done by systematically rotating the substituent group around the C-C bond connecting it to the dibenzofuran ring (a dihedral angle scan). For each rotational angle, the energy of the molecule is calculated. The resulting energy profile reveals the most stable conformations (energy minima) and the energy barriers to rotation between them. researchgate.net Studies on analogous formyl and acetyl derivatives of benzo[b]furan show that the preferred conformation can be influenced by the polarity of the solvent, with more polar solvents favoring specific conformers. rsc.org For this compound, computational analysis would determine the most probable orientation of the ester group, which is crucial for understanding its steric profile and how it interacts with other molecules, such as enzymes or catalysts.
Structure-Reactivity Correlations and Predictive Chemical Modeling
Predictive chemical modeling aims to establish quantitative relationships between a molecule's structure and its chemical reactivity or biological activity. nih.gov These quantitative structure-activity relationships (QSARs) are powerful tools in drug design and materials science. nih.gov
The Hammett equation is a classic tool in physical organic chemistry used to quantify the influence of substituents on the reactivity of aromatic compounds. wikipedia.org It establishes a linear free-energy relationship that correlates reaction rates and equilibrium constants for a series of reactions involving substituted benzene derivatives. wikipedia.org The equation is given by:
log(k/k₀) = ρσ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends only on the nature and position (meta- or para-) of the substituent and quantifies its electronic effect (electron-donating or -withdrawing). libretexts.org
ρ (rho) is the reaction constant, which depends on the type of reaction and its sensitivity to electronic effects. pharmacy180.com
While direct Hammett studies on this compound are not widely reported, the principle can be readily applied to the dibenzofuran system. Such a study would involve synthesizing a series of dibenzo[b,d]furan-4-carboxylate derivatives with different substituents at various positions on the aromatic rings. The rate of a specific reaction, such as the hydrolysis of the ester group, would be measured for each derivative.
A plot of log(k/k₀) versus the appropriate Hammett substituent constant (σ) would be constructed. A linear correlation would confirm that the reaction follows the Hammett relationship. nih.gov The sign and magnitude of the reaction constant, ρ, would provide insight into the reaction mechanism. For example, a positive ρ value indicates that the reaction is aided by electron-withdrawing substituents and that a negative charge builds up in the transition state. Conversely, a negative ρ value implies the reaction is favored by electron-donating substituents and a positive charge builds up. pharmacy180.com Such studies are valuable for creating predictive models of reactivity across a class of related compounds. researchgate.net
Applications of Methyl Dibenzo B,d Furan 4 Carboxylate Derivatives in Advanced Chemical Research
Role as Components in Organic Electronic Materials
The inherent photophysical properties, high thermal stability, and charge-carrying capabilities of the dibenzo[b,d]furan moiety make its derivatives prime candidates for use in organic electronics. By chemically modifying the Methyl dibenzo[b,d]furan-4-carboxylate core, researchers can fine-tune the electronic and morphological properties of materials for specific device applications.
Derivatives of dibenzo[b,d]furan are utilized as the active semiconductor layer in OFETs due to their potential for high charge carrier mobility and environmental stability. The planar structure of the dibenzo[b,d]furan unit facilitates strong intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport.
In one notable study, a novel anthracene (B1667546) derivative, 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene (BDBFAnt), was designed and synthesized for OFET applications. The introduction of the dibenzo[b,d]furan units extended the π-conjugation of the molecule and enhanced its thermal stability. Thin-film transistors fabricated with BDBFAnt demonstrated impressive performance, achieving a high hole mobility of up to 3.0 cm²/V·s. Furthermore, the devices exhibited excellent thermal stability, maintaining their performance at annealing temperatures up to 220 °C.
Ladder-type π-conjugated compounds incorporating the dibenzo[b,d]furan skeleton have also been synthesized and evaluated in OFETs. For instance, dinaphtho[2,3-d:2',3'-d']benzo[2,1-b:3,4-b']difuran (syn-DNBDF) was used as the organic semiconductor in a bottom-gate, top-contact OFET. The device exhibited typical p-type characteristics with a respectable hole mobility of 0.1 cm²/V·s, demonstrating that furan-fused π-conjugated systems are promising materials for transistor applications.
The high triplet energy and bipolar charge transport properties of the dibenzo[b,d]furan core make it an excellent building block for materials used in high-efficiency OLEDs, particularly phosphorescent OLEDs (PhOLEDs). Derivatives are commonly employed as host materials, hole-blocking materials, or electron-blocking materials.
Researchers have developed bipolar host materials by combining an electron-donating dibenzo[b,d]furan unit with an electron-accepting cyano-substituted fluorene (B118485) unit. researchgate.netrsc.org In a device using a yellow phosphorescent emitter, a host material named 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF) achieved a maximum external quantum efficiency (EQE) of 25.3% and a current efficiency of 77.2 cd/A. researchgate.netrsc.org
Dibenzo[b,d]furan molecular dimers have also been designed as novel hole-blocking materials (HBMs) for blue PhOLEDs. nih.gov A material designated as 6,6′-di(pyridine-3-yl)-2,2′-bidibenzo[b,d]furan (DBF-d-Py) demonstrated a high triplet energy of 2.95 eV and a deep highest occupied molecular orbital (HOMO) energy level of -6.61 eV, enabling efficient hole blocking. nih.gov A blue PhOLED incorporating DBF-d-Py as the HBM achieved a maximum EQE of 24.3%, a power efficiency of 46.4 lm/W, and significantly improved device lifetime. nih.gov
More recently, dibenzo[b,d]furan has been used as a linkage between two boron–nitrogen skeletons to create narrowband green emitters. An OLED based on one such emitter, DBT-DBN, produced an ultrapure green emission with a peak at 520 nm, a narrow full-width at half-maximum of 24 nm, and a maximum EQE of up to 31.3%. nih.gov
Table 1: Performance of Dibenzo[b,d]furan-based Materials in OLEDs
| Compound Role | Derivative Structure | Device Type | Max. External Quantum Efficiency (EQE) | Max. Current / Power Efficiency |
|---|---|---|---|---|
| Host Material | 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile | Yellow PhOLED | 25.3% | 77.2 cd/A |
| Hole-Blocking Material | 6,6′-di(pyridine-3-yl)-2,2′-bidibenzo[b,d]furan | Blue PhOLED | 24.3% | 46.4 lm/W |
| Emitter | DBT-DBN (DBF-linked Boron-Nitrogen complex) | Green TADF-OLED | 31.3% | - |
One study investigated a series of carbazole-based sensitizers where the donor unit was varied. researchgate.net The dye incorporating an O-substituted dibenzo[b,d]furan-2-yl motif (D11O) yielded the highest power conversion efficiency (PCE) of the series, achieving 7.68%. researchgate.net This result highlights the potential of the dibenzo[b,d]furan moiety to effectively contribute to the charge-transfer process necessary for efficient solar cell operation. researchgate.net
In another design, the dibenzo[b,d]furan-4-yl group was used as part of a donor system in a sensitizer (B1316253) named BFCH. nih.gov This dye was synthesized and evaluated for its potential in DSSCs, demonstrating that the dibenzo[b,d]furan core can be effectively coupled with other units, like thiophene, to create efficient sensitizers. nih.gov The thermodynamic properties of these dyes were found to be favorable for electron injection from the dye's excited state into the TiO₂ conduction band, a fundamental requirement for DSSC functionality. nih.gov
Table 2: Photovoltaic Performance of DSSCs Using Dibenzo[b,d]furan-based Sensitizers
| Sensitizer | Core Donor Structure | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |
|---|---|---|---|---|---|
| D11O | Carbazole / Dibenzo[b,d]furan | 7.68% | 0.72 V | 15.22 mA/cm² | 0.70 |
| BFCH | Phenothiazine / Dibenzo[b,d]furan | Performance characterized, favorable energetics confirmed |
Utilization as Versatile Synthetic Intermediates in Complex Molecule Synthesis
Beyond its direct use in materials science, this compound is a valuable synthetic intermediate for constructing more complex molecules, including those with potential biological activity. The utility of this compound stems from the reactivity of the methyl carboxylate functional group.
The ester can be readily hydrolyzed under basic conditions to yield the corresponding dibenzo[b,d]furan-4-carboxylic acid. This carboxylic acid is a stable, versatile precursor that can be activated for further reactions. A common and effective strategy is to convert the carboxylic acid into the more reactive acyl chloride, dibenzo[b,d]furan-4-carbonyl chloride. nih.gov This transformation is typically achieved by treating the acid with reagents such as oxalyl chloride or thionyl chloride. nih.gov
Once formed, dibenzo[b,d]furan-4-carbonyl chloride serves as a powerful electrophile for creating new carbon-heteroatom bonds. A particularly important application is in the synthesis of amides via reaction with primary or secondary amines. nih.gov This reaction, known as N-acylation, forms a stable and rigid amide linkage (–CO–NH–), which is a cornerstone of medicinal chemistry and is present in a vast number of pharmaceuticals. The ability to readily form complex amides from the dibenzo[b,d]furan-4-carboxylate starting material makes it a key building block for creating libraries of compounds for drug discovery, such as in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy, where carboxamide moieties are common structural features. rsc.org
Q & A
Q. What are the common synthetic routes for Methyl dibenzo[b,d]furan-4-carboxylate, and what critical parameters influence yield and purity?
Methodological Answer: Synthesis typically involves formylation and esterification steps. For example, formylation of dibenzo[b,d]furan derivatives can be achieved using formylating agents like DMF/POCl₃ under controlled temperatures (30–50°C) and inert atmospheres to prevent oxidation . Solvent choice (e.g., dichloromethane or acetonitrile) and pH control during esterification are critical for minimizing side reactions. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate high-purity products .
Q. What analytical techniques are essential for confirming the structural integrity of this compound in different solvent systems?
Methodological Answer: X-ray crystallography (using SHELX programs for refinement) provides definitive structural confirmation . Complementary techniques include:
- NMR spectroscopy : Analyze peak splitting patterns to verify substituent positions.
- HPLC-MS : Monitor purity and detect trace impurities in polar solvents like methanol or acetonitrile .
- FT-IR : Confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
Advanced Research Questions
Q. How can researchers address discrepancies between spectroscopic data (e.g., NMR, X-ray) and computational models for this compound?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., solvent interactions) or crystal packing distortions. To resolve:
- Refine X-ray data using SHELXL to account for thermal motion and hydrogen bonding .
- Perform DFT calculations (B3LYP/6-311G++(d,p)) to simulate NMR chemical shifts in explicit solvent models, comparing results with experimental data .
- Use molecular dynamics simulations to assess conformational flexibility in solution .
Q. What strategies are effective in minimizing byproducts during the synthesis of this compound derivatives?
Methodological Answer:
- Stepwise functionalization : Prioritize formylation before esterification to reduce steric hindrance .
- Catalyst optimization : Use Pd/C or Cu(I) catalysts for regioselective coupling reactions.
- Low-temperature quenching : Halt reactions at 70–80% conversion to avoid over-functionalization .
- Byproduct tracking : Employ LC-MS to identify and quantify side products early in the reaction pathway.
Q. How does the introduction of electron-withdrawing substituents affect the photophysical properties of this compound derivatives?
Methodological Answer: Electron-withdrawing groups (e.g., -CF₃, -NO₂) redshift absorption/emission spectra by stabilizing the LUMO. For example:
Q. What computational chemistry approaches are most suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT-based Fukui indices : Identify electrophilic/nucleophilic sites using Gaussian09 with M06-2X/cc-pVDZ .
- Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina .
- Transition state analysis : Locate energy barriers for SN2 reactions using QM/MM hybrid methods .
Q. How can researchers design experiments to investigate the metabolic stability of this compound derivatives in biological systems?
Methodological Answer:
- In vitro assays : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via LC-HRMS .
- Isotope labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways in vivo.
- CYP450 inhibition studies : Screen for interactions with cytochrome P450 isoforms using fluorescence-based assays .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results between chromatographic purity assays and biological activity data?
Methodological Answer:
- Purity reassessment : Verify HPLC conditions (e.g., column type, mobile phase) to rule out co-elution of impurities .
- Dose-response curves : Test activity across a concentration range to distinguish between compound efficacy and impurity-driven toxicity .
- Synergistic effects : Use mass spectrometry to detect trace co-factors (e.g., metal ions) that may modulate biological activity .
Application-Specific Questions
Q. What design principles improve the efficiency of this compound-based OLED emitters?
Methodological Answer:
- Steric hindrance : Introduce bulky alkyl groups (e.g., tert-butyl) to suppress aggregation-caused quenching .
- Energy level alignment : Tune HOMO/LUMO levels via substituents (e.g., -F, -OCH₃) to match host materials in device architectures .
- Thermal stability testing : Perform TGA/DSC to ensure emitter stability >200°C for industrial processing .
Q. What methodologies are recommended for studying the environmental persistence of this compound analogs?
Methodological Answer:
- Soil/water half-life studies : Use ¹³C-labeled compounds under controlled aerobic/anaerobic conditions .
- QSAR modeling : Predict biodegradability using EPI Suite or TEST software based on substituent lipophilicity .
- Microcosm assays : Track degradation products in environmental samples via GC-MS with SIM mode .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
